![molecular formula C11H8N4O2 B3062520 8-Phenylxanthine CAS No. 2879-14-3](/img/structure/B3062520.png)
8-Phenylxanthine
Übersicht
Beschreibung
8-Phenylxanthine, also known as 1,3-dipropyl-8-phenylxanthine or DPPX, is a purine derivative that has received considerable attention in scientific research. It is a xanthine derivative widely utilized in scientific research . As a structural analog of theophylline, it serves as a valuable tool for investigating the effects of xanthines on various biochemical and physiological systems .
Synthesis Analysis
Phenylxanthine (PX) derivatives have been synthesized and evaluated for their antagonism against A2AR and inhibition against MAO-B . The PX-D and PX-E analogues acted as potent A2AR antagonists with Ki values ranging from 0.27 to 10 μM . These analogues displayed relatively mild MAO-B inhibition potencies, with inhibitor dissociation constants (Ki values) ranging from 0.25 to 10 μM .Molecular Structure Analysis
The molecular structure of 8-Phenylxanthine consists of a fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms . Its chemical formula is C11H8N4O2 and the molecular weight is 228.21 g/mol .Wissenschaftliche Forschungsanwendungen
Adenosine Antagonism and QSAR Analysis
A study by Hamilton et al. (1985) analyzed a set of 56 8-phenylxanthines for adenosine antagonism, particularly their affinity for adenosine A1 receptors. The research employed quantitative structure-activity relationship (QSAR) techniques, leading to the synthesis of compounds with increased aqueous solubility and in vitro antagonism of adenosine receptors (Hamilton et al., 1985).
Potential for Parkinson’s Disease Treatment
Wang et al. (2017) explored phenylxanthine (PX) derivatives as dual adenosine A2A receptor antagonists and MAO-B inhibitors, potentially beneficial for Parkinson’s disease treatment. These derivatives showed promising antiparkinsonian properties in pharmacokinetic and in vivo experiments (Wang et al., 2017).
Development of Adenosine Receptor Antagonists
Jacobson et al. (1986) described the development of 1,3-dipropyl-8-phenylxanthine derivatives as adenosine receptor antagonists, focusing on amino acid conjugates. These derivatives exhibited high potency and selectivity for A1 adenosine receptors, suggesting potential for developing versatile antagonists (Jacobson et al., 1986).
Radioligand Development for Adenosine Receptors
Research by Jacobson et al. (1986) also included the development of a tritiated amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine, used as an antagonist radioligand for adenosine receptors. This derivative showed higher receptor affinity and specificity compared to other xanthines used for adenosine receptor binding (Jacobson et al., 1986).
Enhancing Water Solubility in Adenosine Antagonists
A study by Daly et al. (1985) focused on synthesizing 1,3-dialkyl-8-(p-sulfophenyl)xanthines to create potent, water-soluble adenosine antagonists. These compounds maintained high potency as antagonists at A1 and A2 adenosine receptors while improving solubility (Daly et al., 1985).
Synthesis and Properties of 7-Hydroxy-8-Phenylxanthine Derivatives
Zvilichovsky et al. (1982) synthesized and studied the disproportionation of 7-hydroxy-8-phenylxanthine derivatives, providing insights into their chemical properties and potential applications (Zvilichovsky et al., 1982).
Bronchospasmolytic Activity of 8-Phenylxanthine Derivatives
Yadav et al. (2014) synthesized 8-phenylxanthine derivatives and evaluated them for adenosine receptor binding affinity and bronchospasmolytic effects. These derivatives showed promising potential in treating bronchospasms, indicating their relevance in respiratory conditions (Yadav et al., 2014).
Enhancing Selectivity at A1 Adenosine Receptors
Daly et al. (1986) studied the effects of aryl substituents on the selectivity of 1,3-dipropyl-8-phenylxanthine analogues as antagonists at A1 adenosine receptors. This work aimed to enhance the selectivity and potency of these compounds (Daly et al., 1986).
Antagonist Properties in P1-Purinoceptor
Griffith et al. (1981) identified that 8-phenyltheophylline is a more potent P1-purinoceptor antagonist than theophylline, providing insights into its application in pharmacology (Griffith et al., 1981).
Development and Characterization of Adenosine A2B Receptor Antagonists
Borrmann et al. (2009) developed and characterized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. This research contributed to the understanding of adenosine receptor pharmacology (Borrmann et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-phenyl-3,7-dihydropurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-7-9(14-11(17)15-10)13-8(12-7)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCXSZCOGNLFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485464 | |
Record name | 8-Phenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenylxanthine | |
CAS RN |
2879-14-3 | |
Record name | 8-Phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Phenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-PHENYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2BVG6C31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.